1-(4-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile 1-(4-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile 1-[(4-methoxyphenyl)-oxomethyl]-2H-quinoline-2-carbonitrile is a member of quinolines.
Brand Name: Vulcanchem
CAS No.: 70391-31-0
VCID: VC21317105
InChI: InChI=1S/C18H14N2O2/c1-22-16-10-7-14(8-11-16)18(21)20-15(12-19)9-6-13-4-2-3-5-17(13)20/h2-11,15H,1H3
SMILES: COC1=CC=C(C=C1)C(=O)N2C(C=CC3=CC=CC=C32)C#N
Molecular Formula: C18H14N2O2
Molecular Weight: 290.3 g/mol

1-(4-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile

CAS No.: 70391-31-0

Cat. No.: VC21317105

Molecular Formula: C18H14N2O2

Molecular Weight: 290.3 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile - 70391-31-0

Specification

CAS No. 70391-31-0
Molecular Formula C18H14N2O2
Molecular Weight 290.3 g/mol
IUPAC Name 1-(4-methoxybenzoyl)-2H-quinoline-2-carbonitrile
Standard InChI InChI=1S/C18H14N2O2/c1-22-16-10-7-14(8-11-16)18(21)20-15(12-19)9-6-13-4-2-3-5-17(13)20/h2-11,15H,1H3
Standard InChI Key WUJAMDNMCMEVOJ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)N2C(C=CC3=CC=CC=C32)C#N
Canonical SMILES COC1=CC=C(C=C1)C(=O)N2C(C=CC3=CC=CC=C32)C#N

Introduction

Chemical Structure and Properties

Molecular Structure

1-(4-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile consists of a partially hydrogenated quinoline scaffold (dihydroquinoline) with two key substituents: a 4-methoxybenzoyl group attached to the nitrogen at position 1, and a carbonitrile (cyano) group at position 2. This unique arrangement creates a molecule with interesting spatial and electronic properties. The compound's structure features both aromatic and non-aromatic regions, providing multiple sites for potential interactions with biological targets. The methoxybenzoyl group extends from the nitrogen atom in the quinoline ring, while the carbonitrile group provides a site for potential hydrogen bonding and other interactions .

Physical and Chemical Properties

The physical and chemical properties of 1-(4-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile are summarized in the following table:

PropertyValue
CAS Number70391-31-0
IUPAC Name1-(4-methoxybenzoyl)-2H-quinoline-2-carbonitrile
Molecular FormulaC₁₈H₁₄N₂O₂
Molecular Weight290.3 g/mol
XLogP3-AA3.3
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2
Exact Mass290.105527694 Da
PubChem CID280107

The compound's lipophilicity, as indicated by its XLogP3-AA value of 3.3, suggests moderate lipid solubility, which can influence its membrane permeability and potential drug-like properties. With zero hydrogen bond donors and three hydrogen bond acceptors, the compound has a specific profile for intermolecular interactions, particularly relevant for potential biological activity .

The presence of the methoxy group in the compound is particularly significant as it may enhance solubility and facilitate binding interactions with biological targets. This functional group can serve as a hydrogen bond acceptor and may influence the electron distribution within the molecule, potentially enhancing its biological activity compared to similar compounds lacking this group.

Chemical Identifiers and Structural Representations

For research and database purposes, 1-(4-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile is represented by several standardized chemical identifiers:

Identifier TypeValue
Standard InChIInChI=1S/C18H14N2O2/c1-22-16-10-7-14(8-11-16)18(21)20-15(12-19)9-6-13-4-2-3-5-17(13)20/h2-11,15H,1H3
Standard InChIKeyWUJAMDNMCMEVOJ-UHFFFAOYSA-N
Canonical SMILESCOC1=CC=C(C=C1)C(=O)N2C(C=CC3=CC=CC=C32)C#N

Synthesis Methods

General Synthetic Approaches

The synthesis of 1-(4-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile typically employs various chemical reactions that establish the key structural features of the molecule. Cyclocondensation reactions are commonly utilized to form the dihydroquinoline core structure, while subsequent functionalization introduces the methoxybenzoyl and carbonitrile groups at their respective positions.

Alkylation methods are also employed in the synthesis pathway, particularly for introducing specific functional groups to the quinoline scaffold. These synthetic approaches are consistent with methods commonly used for preparing similar dihydroquinoline derivatives that share structural features with the target compound.

Reaction Considerations

When synthesizing 1-(4-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile, several reaction parameters must be carefully controlled to ensure high yield and purity. Temperature, solvent choice, reaction time, and catalyst selection significantly impact the reaction efficiency and product quality. The presence of multiple functional groups necessitates careful consideration of reaction conditions to avoid undesired side reactions or structural modifications.

The incorporation of the carbonitrile group at position 2 typically requires specific reaction conditions that preserve this functionality while allowing for other structural modifications. Similarly, the attachment of the 4-methoxybenzoyl group to the nitrogen at position 1 must be accomplished with appropriate selectivity to avoid unwanted substitution patterns.

Biological and Pharmacological Properties

Structure-Activity Relationship Considerations

In the context of structure-activity relationships, the quinoline scaffold present in 1-(4-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile is significant. Quinoline-based compounds have been extensively studied for their diverse biological activities, with specific substitution patterns often correlating with particular pharmacological effects. The partially reduced nature of the quinoline core (dihydroquinoline) in this compound may confer distinct biological properties compared to fully aromatized quinoline derivatives .

The carbonitrile group at position 2 represents another pharmacologically relevant feature. Nitrile groups can serve as hydrogen bond acceptors and may participate in interactions with various biological targets, including enzymes and receptors. Additionally, the 4-methoxybenzoyl group attached to the nitrogen at position 1 provides a lipophilic moiety that can influence the compound's membrane permeability and receptor binding properties .

Related Compounds

Structural Analogs

Several compounds structurally related to 1-(4-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile have been reported in the literature. For instance, (R)-1-benzoyl-1,2-dihydroquinoline-2-carbonitrile (CAS: 290310-81-5) represents a closely related analog that differs primarily in lacking the methoxy group on the benzoyl moiety. This compound has a molecular weight of 260.29 g/mol and a molecular formula of C17H12N2O, illustrating the structural similarity while highlighting the absence of the methoxy substituent .

Other related compounds include various substituted quinoline derivatives, such as 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, which features a different substitution pattern on the quinoline scaffold but maintains the carbonitrile functionality. These structural analogs provide valuable comparative data for structure-activity relationship studies .

Significance in Structure-Activity Relationships

The existence of structurally related compounds facilitates comparative studies that can elucidate the impact of specific structural features on chemical and biological properties. For example, comparing 1-(4-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile with its demethoxylated analog (R)-1-benzoyl-1,2-dihydroquinoline-2-carbonitrile can reveal the specific contribution of the methoxy group to properties such as solubility, binding affinity, and biological activity .

These structure-activity relationship studies are essential for rational drug design and optimization efforts. By systematically analyzing how structural modifications affect compound properties, researchers can develop more potent and selective derivatives with enhanced pharmacological profiles. Research on 4-oxo-1,4-dihydroquinoline derivatives has confirmed that specific structural modifications can significantly impact selectivity for biological targets, suggesting similar principles may apply to 1-(4-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile and its analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator